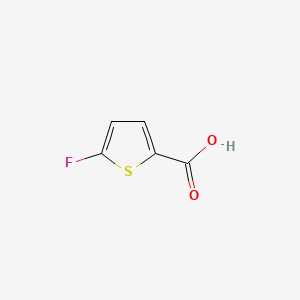

5-Fluorothiophene-2-carboxylic acid

描述

Significance of Fluorinated Heterocycles in Medicinal and Materials Sciences

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the structure of many natural products and synthetic drugs. nih.gov In fact, it is estimated that around 85% of all bioactive compounds feature a heterocyclic moiety. nih.gov The incorporation of fluorine into these heterocyclic structures has become a cornerstone of modern medicinal chemistry. tandfonline.comrsc.org

The presence of a C-F bond, one of the strongest in organic chemistry, can significantly enhance the metabolic stability of a drug, prolonging its half-life in the body. tandfonline.com Fluorination can also modulate a molecule's lipophilicity, acidity/basicity (pKa), and bioavailability, which are critical pharmacokinetic properties. rsc.orgchim.itresearchgate.net These modifications can lead to improved binding affinity to biological targets and better membrane permeability. nih.govtandfonline.com The strategic placement of fluorine can even influence the conformation of a molecule, leading to more selective interactions with proteins. chim.itnih.gov Consequently, a substantial number of FDA-approved drugs contain fluorine, with many being blockbuster pharmaceuticals. nih.govrsc.org

In materials science, fluorinated compounds are indispensable for creating high-performance materials. nbinno.com The unique properties imparted by fluorine, such as high thermal stability, chemical inertness, and low surface energy, are leveraged in the development of advanced polymers, specialty coatings, and liquid crystals. nbinno.comnih.gov Fluorinated thiophenes, in particular, are a leading class of compounds used in materials chemistry, with numerous applications in areas like organic electronics. nih.gov

Overview of Thiophene-2-carboxylic Acid Frameworks in Chemical Synthesis

Thiophene (B33073) is a five-membered aromatic ring containing a sulfur atom. researchgate.net The thiophene-2-carboxylic acid framework is a derivative that serves as a versatile and widely studied building block in organic synthesis. researchgate.netwikipedia.org It can be prepared through the oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde. wikipedia.org

This framework is a precursor to numerous more complex molecules. For instance, it is used to produce Suprofen, an active ingredient in some eye drops. wikipedia.org Thiophene-2-carboxylic acid and its derivatives are also crucial intermediates in the synthesis of novel insecticides and pharmaceuticals, such as the anticoagulant rivaroxaban, which is synthesized from 5-chlorothiophene-2-carboxylic acid. beilstein-journals.orgchemicalbook.comchemicalbook.com The carboxylic acid group provides a convenient handle for various chemical transformations, including coupling reactions and olefinations, making it a valuable starting point for constructing diverse molecular architectures. wikipedia.org Furthermore, these frameworks are used to build metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. rsc.org

Research Trajectories and Academic Importance of 5-Fluorothiophene-2-carboxylic Acid

This compound combines the useful reactivity of the thiophene-2-carboxylic acid scaffold with the property-enhancing effects of fluorine. Its academic importance lies in its role as a specialized building block for creating functional molecules with tailored properties. An efficient, two-step synthesis for the compound has been developed, highlighting its accessibility for research purposes. tandfonline.com

The compound and its derivatives are also explored in medicinal chemistry. The core structure is a component of molecules designed as inhibitors for enzymes like thrombin and Factor Xa, which are key targets in the development of antithrombotic drugs. acs.org The fluorinated thiophene moiety is investigated for its ability to fine-tune the electronic properties and metabolic stability of these potential drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃FO₂S |

| Molecular Weight | 146.14 g/mol |

| CAS Number | 58552-76-2 |

| Appearance | Solid |

| Canonical SMILES | C1=CC(=C(S1)F)C(=O)O |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluorothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQURBTZGKJENJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473015 | |

| Record name | 5-fluorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4377-58-6 | |

| Record name | 5-fluorothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluorothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluorothiophene 2 Carboxylic Acid

Fluorodenitration Strategies for Thiophene (B33073) Ring Systems

A major advancement in the synthesis of fluorinated aromatic compounds has been the development of fluorodenitration, a method that involves the substitution of a nitro group (–NO₂) with a fluorine atom.

Fluorodenitration has proven to be a particularly effective method for introducing fluorine into activated aromatic systems. tandfonline.com The reaction mechanism involves the nucleophilic aromatic substitution of a nitro group, which is activated by an electron-withdrawing group on the ring, by a fluoride (B91410) ion. While this reaction was established for benzene (B151609) derivatives, its application to a thiophene system was unprecedented until a new route for 5-Fluorothiophene-2-carboxylic acid was developed. tandfonline.com

The scope of this reaction was successfully extended to the thiophene family using commercially available 5-nitrothiophene-2-carbonitrile (B92908) as the precursor. The electron-withdrawing nitrile group (–CN) at the 2-position sufficiently activates the thiophene ring, facilitating the displacement of the nitro group at the 5-position by a fluoride ion. This specific application demonstrated that the reactivity observed in nitrobenzonitriles could be successfully translated to the analogous thiophene derivative, yielding 5-fluorothiophene-2-carbonitrile (B1311324). tandfonline.com

The successful fluorodenitration of 5-nitrothiophene-2-carbonitrile was achieved through careful optimization of reaction conditions. Researchers found that treating the nitro-precursor with spray-dried potassium fluoride (KF) in the presence of tetraphenylphosphonium (B101447) bromide and phthaloyl dichloride in a sulfolane (B150427) solvent at 180°C provided the desired 5-fluorothiophene-2-carbonitrile in a high yield of 76%. tandfonline.com The tetraphenylphosphonium bromide likely acts as a phase-transfer catalyst, enhancing the solubility and reactivity of the fluoride salt in the organic medium. The high temperature is necessary to overcome the activation energy for the substitution reaction on the heterocyclic ring. tandfonline.com

Multi-Step Synthetic Sequences from Readily Available Precursors

Hydrolysis: The resulting 5-fluorothiophene-2-carbonitrile is then converted to the final carboxylic acid. This is achieved through refluxing in a biphasic mixture with aqueous sodium hydroxide (B78521) (NaOH), followed by acidification with hydrochloric acid (HCl). This hydrolysis step is also highly efficient, proceeding with an 82% yield. tandfonline.com

This two-step process represents a substantial improvement over older, three-step, low-yielding methods that relied on hazardous reagents. tandfonline.com

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability

The choice of a synthetic route depends critically on its efficiency, selectivity, and potential for large-scale production. For this compound, the modern fluorodenitration route is clearly superior to historical methods.

| Route | Key Steps | Efficiency (Yield) | Selectivity | Scalability & Safety | Reference |

| Historical Fluorination | 3 steps from thiophene using perchloryl fluoride (FClO₃) | Low overall yield | Not specified, but direct fluorination can be unselective | Poor; FClO₃ is explosive and has limited availability. | tandfonline.com |

| Fluorodenitration | 2 steps from 5-nitrothiophene-2-carbonitrile | High (62% overall) | High; targets the 5-position specifically. | Good; avoids explosive reagents. Requires high temperature (180°C) and specific catalysts, which are considerations for scale-up. | tandfonline.comtandfonline.com |

| Alternative (by analogy) | Lithiation/Grignard formation from a halogenated thiophene, followed by carboxylation with CO₂ | Variable | Generally high selectivity | Moderate; requires cryogenic temperatures and pyrophoric reagents (e.g., n-butyllithium), which have significant cost and safety implications for industrial scale. | beilstein-journals.orggoogle.com |

The fluorodenitration pathway offers the best combination of high yield and selectivity while avoiding the extreme hazards of older reagents. tandfonline.com While other general methods for thiophene functionalization, such as those involving organometallic intermediates, offer high selectivity, they often require cryogenic conditions and expensive or hazardous reagents like n-butyllithium, posing different scalability challenges. beilstein-journals.orggoogle.comgoogle.com

Emerging Green Chemistry Approaches in this compound Synthesis

While the fluorodenitration route is efficient, it employs high temperatures and uses sulfolane, a solvent with environmental concerns. tandfonline.com The principles of green chemistry aim to reduce the environmental impact of chemical processes by designing safer products and processes. sruc.ac.ukmdpi.com For the synthesis of this compound, several green approaches, demonstrated for other heterocyclic compounds, could be explored.

Future research could focus on:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times, lower energy consumption, and often increase yields in the synthesis of other heterocyclic compounds. mdpi.com This could be applied to both the fluorodenitration and hydrolysis steps.

Alternative Solvents and Catalysts: Replacing sulfolane with more environmentally benign solvents, such as deep eutectic solvents, could significantly improve the green profile of the synthesis. nih.gov The development of recyclable catalysts would also reduce waste and cost. sruc.ac.uk

Mechanochemistry: Solvent-free methods, such as high-speed ball milling, have been successfully used to synthesize other thiophene derivatives. nih.gov Exploring a mechanochemical approach for the fluorodenitration step could eliminate the need for bulk solvents entirely.

These emerging strategies offer promising avenues to develop a more sustainable and cost-effective manufacturing process for this important fluorinated building block. sruc.ac.uk

Reactivity and Advanced Chemical Transformations of 5 Fluorothiophene 2 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Fluorothiophene Ring

The thiophene (B33073) ring is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-donating effect of the sulfur atom, which can stabilize the intermediate sigma complex. numberanalytics.com However, the reactivity and regioselectivity of EAS on 5-fluorothiophene-2-carboxylic acid are significantly influenced by the two substituents.

The carboxylic acid group (-COOH) is a deactivating and meta-directing group. numberanalytics.com Its electron-withdrawing nature reduces the electron density of the thiophene ring, making it less susceptible to electrophilic attack compared to unsubstituted thiophene. numberanalytics.com The fluorine atom, being the most electronegative element, also exerts a strong electron-withdrawing inductive effect, further deactivating the ring. In electrophilic substitutions on five-membered heterocycles like thiophene, the attack preferentially occurs at the C2 (or α) position because the resulting carbocation intermediate is more stable, with the positive charge being delocalized over more resonance structures. onlineorganicchemistrytutor.compearson.com

In this compound, the C2 and C5 positions are already substituted. The directing effects of the existing substituents will therefore guide incoming electrophiles to the remaining C3 or C4 positions. The carboxylic acid at C2 directs incoming electrophiles to the C4 position (meta), while the fluorine at C5 directs to the C3 position (ortho) and C4 position (meta). The interplay of these electronic effects dictates the precise location of substitution, often leading to a mixture of products depending on the reaction conditions and the nature of the electrophile. For instance, bromination of substituted thiophenes can proceed via a bromination/decarboxylation sequence, highlighting the complexity of these reactions. beilstein-journals.org

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Ring Reactivity |

|---|---|---|---|---|

| -COOH | C2 | Electron-withdrawing | Meta (to C4) | Deactivating |

Nucleophilic Displacement Reactions Involving the Fluoro Moiety

The fluorine atom on the thiophene ring can participate in nucleophilic aromatic substitution (SNAr) reactions. While fluoride (B91410) is typically considered a poor leaving group in SN2 reactions, it is often a highly reactive leaving group in SNAr. stackexchange.comwyzant.com This enhanced reactivity is attributed to fluorine's strong electronegativity. stackexchange.comwyzant.com

Carboxylic Acid Functional Group Derivatizations

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, significantly expanding the synthetic utility of this compound.

The carboxylic acid can be transformed into esters and amides to create novel molecular conjugates with potential biological activity.

Esterification: The direct conversion of carboxylic acids into esters, known as Fischer esterification, is typically performed by reacting the carboxylic acid with an alcohol under acidic catalysis. youtube.comyoutube.com More advanced methods can be used for challenging substrates, such as perfluorinated alcohols, using mediating agents like XtalFluor-E. nih.gov For example, thiophene-based derivatives have been synthesized via Steglich esterification, another common method using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. tubitak.gov.tr

Amidation: Amide bond formation is a cornerstone of medicinal chemistry. This compound can be coupled with various amines to produce a wide range of amides. This is often achieved by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the desired amine. mdpi.com Alternatively, peptide coupling reagents can be used to facilitate the reaction directly. For instance, this compound has been reacted with 6-fluorobenzo[d]thiazol-2-amine to synthesize novel heterocyclic carboxamide derivatives. jst.go.jp These reactions are crucial for creating libraries of compounds for biological screening. jst.go.jpnih.gov

The carboxylic acid group can also be removed or reduced to other functionalities.

Decarboxylation, the removal of the -COOH group as carbon dioxide, can be challenging for thiophene-2-carboxylic acids due to the relative stability of the thiophene ring. youtube.com However, specific conditions, such as refluxing with strong acids like hydrobromic acid, have been shown to effect decarboxylation in certain substituted thiophene-2-carboxylic acids. zendy.io Another method involves a saponification and subsequent acid-catalyzed decarboxylation sequence. google.com

The reduction of the carboxylic acid group can lead to the corresponding alcohol (5-fluoro-2-thiophenemethanol) or, under harsher conditions, to the methyl group (5-fluoro-2-methylthiophene). This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄).

Palladium-catalyzed reactions have emerged as powerful tools for decarboxylative transformations, converting readily available carboxylic acids into various other products through the loss of CO₂. caltech.edu These reactions often proceed under milder conditions than traditional methods. Palladium-catalyzed decarboxylative cross-coupling reactions, for example, can generate new carbon-carbon bonds at the position of the former carboxylic acid. While specific examples for this compound are not prevalent, the general strategy involves the coupling of activated carboxylic acids (like N-hydroxyphthalimide esters) with other substrates under palladium catalysis, often mediated by light. nih.gov Another approach is decarbonylative coupling, where a derivative of the carboxylic acid couples with an organometallic reagent, losing carbon monoxide in the process, a strategy developed for fluoroalkyl carboxylic acids. nih.gov

Reduction and Decarboxylation Pathways of the Carboxylic Acid Group

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille) with Derivatized Forms

To participate in metal-catalyzed cross-coupling reactions, the this compound scaffold typically requires conversion into a more suitable derivative, most commonly a halide (e.g., bromide or iodide). For instance, a bromo- or tribromo-thiophene can be prepared from a thiophene carboxylic acid precursor. beilstein-journals.org This derivatized thiophene can then be used in powerful C-C bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. stackexchange.commdpi.com It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents and its excellent functional group tolerance. stackexchange.commdpi.com Derivatized fluorothiophenes can be coupled with various aryl or heteroaryl boronic acids to synthesize complex biaryl structures. doaj.orgnih.govnih.gov The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the thiophene halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide, also catalyzed by palladium. openochem.orgwikipedia.org Organostannanes are stable and tolerate a wide variety of functional groups. libretexts.orgyoutube.com The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. openochem.org This reaction provides a complementary method for creating C-C bonds and has been widely applied in the synthesis of complex organic molecules. libretexts.orgorganic-chemistry.org

Table 2: Common Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organohalide + Organoboron compound | Palladium complex | Mild conditions, stable and non-toxic boron reagents. stackexchange.commdpi.com |

Chemo- and Regioselectivity in Complex Transformations of this compound

The reactivity of this compound in complex chemical transformations is governed by the interplay of the electron-withdrawing nature of the fluorine atom and the carboxylic acid group, as well as the inherent reactivity of the thiophene ring. These features dictate the chemoselectivity—which functional group reacts—and the regioselectivity—where on the thiophene ring a reaction occurs.

The fluorine atom at the 5-position and the carboxylic acid at the 2-position significantly influence the electron density distribution within the thiophene ring. The fluorine atom, being highly electronegative, exerts a strong inductive (-I) and a weaker mesomeric (+M) effect. The carboxylic acid group is strongly electron-withdrawing through both inductive and mesomeric effects (-I, -M). This electronic landscape is crucial for predicting the outcomes of various transformations.

In electrophilic aromatic substitution reactions, the substitution pattern is directed by the activating and deactivating nature of the substituents. For this compound, both the fluorine and the carboxylic acid groups are deactivating towards electrophilic attack. However, the directing effects of these groups can be predicted. The fluorine atom, being an ortho-para director (though deactivating), would direct incoming electrophiles to the adjacent 4-position. Conversely, the carboxylic acid, a meta-director, would also direct to the 4-position (meta to the C2 position). Therefore, electrophilic substitution is expected to occur regioselectively at the C4 position.

In the context of metal-catalyzed cross-coupling reactions, the C-F bond can potentially participate in oxidative addition, although it is generally less reactive than C-Br or C-I bonds. The more acidic C-H bonds of the thiophene ring, particularly at the C3 and C4 positions, can be activated for direct arylation reactions. Theoretical calculations on similar fluorinated thiophenes have shown that a fluorine atom can lower the activation energy of adjacent C-H bonds, potentially facilitating C-H functionalization. researchgate.net

The carboxylic acid group itself offers a handle for various transformations. It can be converted to other functional groups such as esters, amides, or acid chlorides, which can then undergo further reactions. This represents a key aspect of chemoselectivity, where reagents can be chosen to react selectively with the carboxylic acid moiety without affecting the thiophene ring or the C-F bond. For instance, amide coupling reactions can be performed selectively at the carboxylic acid group. This is exemplified by the synthesis of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide from 5-bromothiophene-2-carboxylic acid, a reaction that proceeds without affecting the C-Br bond, suggesting a similar selectivity would be observed with the C-F bond in this compound. mdpi.com

The regioselective functionalization of halogenated heterocycles is a cornerstone of synthetic organic chemistry. nih.gov In the case of this compound, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, could potentially be employed. mdpi.comnih.gov While the C-F bond is generally robust, under specific catalytic conditions, it could be activated for coupling. More likely, however, is the initial conversion of the carboxylic acid to a more reactive group or the functionalization of the C-H bonds.

The synthesis of this compound itself can be achieved through methods like fluorodenitration, which involves the conversion of a nitro group to a fluorine atom. doi.org This highlights the types of transformations the thiophene ring can undergo to install the key fluorine substituent.

The following tables summarize the expected chemo- and regioselectivity of this compound in various hypothetical complex transformations based on general principles of organic reactivity and findings from related systems.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagent Example | Expected Major Product | Rationale |

| Nitration | HNO₃/H₂SO₄ | 5-Fluoro-4-nitrothiophene-2-carboxylic acid | Both F and COOH direct to the C4 position. |

| Bromination | Br₂/FeBr₃ | 4-Bromo-5-fluorothiophene-2-carboxylic acid | Both F and COOH direct to the C4 position. |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 5-Fluoro-4-acetylthiophene-2-carboxylic acid | Both F and COOH direct to the C4 position. |

Table 2: Predicted Chemoselectivity in Functional Group Transformations

| Reaction Type | Reagent Example | Expected Product | Rationale |

| Esterification | CH₃OH/H⁺ | Methyl 5-fluorothiophene-2-carboxylate | Selective reaction at the carboxylic acid group. |

| Amidation | SOCl₂, then NH₃ | 5-Fluorothiophene-2-carboxamide | Selective conversion of the carboxylic acid to an amide. |

| Reduction | BH₃·THF | (5-Fluorothiophen-2-yl)methanol | Selective reduction of the carboxylic acid to an alcohol. |

Table 3: Potential Regioselectivity in Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner Example | Catalyst System | Expected Major Product | Rationale |

| Direct C-H Arylation | Aryl bromide | Pd(OAc)₂/Ligand | 4-Aryl-5-fluorothiophene-2-carboxylic acid | Fluorine at C5 activates the C4-H bond for palladation. |

| Suzuki Coupling (of a derivative) | Arylboronic acid | Pd(PPh₃)₄/Base | 5-Arylthiophene-2-carboxylic acid | Requires prior activation of the C-F bond or conversion to a more reactive leaving group. |

Spectroscopic and Structural Elucidation Research of 5 Fluorothiophene 2 Carboxylic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-Fluorothiophene-2-carboxylic acid and its derivatives, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the electronic environment of the nuclei, enabling unambiguous structural assignments.

In the ¹H NMR spectrum of a related compound, 5-chlorothiophene-2-carboxylic acid, the protons on the thiophene (B33073) ring typically appear as doublets due to coupling with each other. chemicalbook.com For this compound, the protons on the thiophene ring would also exhibit splitting patterns due to both proton-proton and proton-fluorine couplings. The acidic proton of the carboxylic acid group is characteristically found at a significantly downfield chemical shift, often in the range of 10-12 ppm, and can appear as a broad singlet due to hydrogen bonding and exchange. libretexts.org Protons on carbons adjacent to the carbonyl group are slightly deshielded and typically resonate around 2-3 ppm. libretexts.org

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid group is highly deshielded and appears in the range of 160-180 ppm. libretexts.org The carbon atoms of the thiophene ring show distinct chemical shifts influenced by the fluorine and carboxylic acid substituents. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.

¹⁹F NMR spectroscopy is particularly valuable for fluorinated compounds. The chemical shift of the fluorine atom in this compound provides direct information about its electronic environment. Coupling between the fluorine and the thiophene ring protons can also be observed, further confirming the structure.

Table 1: Representative NMR Data for Thiophene Carboxylic Acid Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |

|---|---|---|---|

| 5-Fluoroindole-2-carboxylic acid | ¹H | 11.93, 7.482, 7.439, 7.14, 7.12 | J(F-19,C) = 4.6, J(F-19,D) = 9.8 |

This table presents data for a related fluoro-substituted heterocyclic carboxylic acid to illustrate typical shifts and couplings. chemicalbook.comchemicalbook.com Specific data for this compound was not available in the search results.

Vibrational Spectroscopic Analysis: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers valuable insights into the functional groups and bonding within a molecule.

The FT-IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching vibration in the region of 3500-2500 cm⁻¹ due to strong hydrogen bonding. spectroscopyonline.com Another prominent feature is the C=O stretching vibration of the carbonyl group, which for saturated carboxylic acids appears between 1730 and 1700 cm⁻¹. spectroscopyonline.com For aromatic carboxylic acids, this band is shifted to a lower frequency (1710-1680 cm⁻¹) due to conjugation. spectroscopyonline.com The C-O stretching vibration is typically observed in the 1320-1210 cm⁻¹ range. spectroscopyonline.com In a study of 2-thiophene carboxylic acid, the FTIR and FT-Raman spectra were recorded and analyzed, with assignments of the vibrational frequencies aided by density functional theory (DFT) calculations. iosrjournals.org For this compound, the C-F stretching vibration would also be present, typically in the 1400-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information. In a study of a Norfloxacin/Carbopol934 polymeric suspension, Raman spectra confirmed the stretching vibrations of the carboxylic acid group, including the O–C–O and C=O groups. nih.gov For this compound derivatives, Raman spectroscopy can be used to identify key vibrational modes and study intermolecular interactions. rsc.org

Table 2: Characteristic IR Absorptions for Carboxylic Acids

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3500-2500 | Broad, Strong |

| C=O stretch | 1730-1680 | Strong |

| C-O stretch | 1320-1210 | Medium |

This table is based on general data for carboxylic acids. spectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS) in Reaction Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds with high accuracy. The monoisotopic mass of this compound is 145.98378 Da. uni.lu HRMS can confirm the molecular formula of the parent compound and its derivatives formed in chemical reactions.

In mass spectrometry of carboxylic acid derivatives, a common fragmentation pattern is the cleavage of the C-Y bond (where Y is the substituent on the carbonyl group) to form a stable acylium ion (R-CO⁺), which often represents the base peak. libretexts.org For this compound, this would correspond to the loss of the -OH group. Other fragmentation patterns can provide further structural information about the thiophene ring and its substituents.

X-ray Crystallography Studies for Solid-State Structural Determination of Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself was not found in the search results, studies on related derivatives offer valuable insights.

For instance, the crystal structure of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, a derivative of 2,5-thiophenedicarboxylic acid, shows that the carboxylic acid and ester groups are nearly coplanar with the thiophene ring. In the crystal, molecules form centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds. nih.gov Similarly, in a study of 2-cyanoguanidinophenytoin and its derivatives, X-ray crystallography revealed detailed information about their molecular geometry and intermolecular hydrogen bonding networks that stabilize the crystal structures. nih.gov Such studies on derivatives of this compound would be expected to reveal similar dimeric structures driven by hydrogen bonding of the carboxylic acid groups and provide precise measurements of the thiophene ring geometry as influenced by the fluorine substituent.

Conformational Analysis and Stereochemical Investigations of this compound Frameworks

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the this compound framework, a key conformational aspect is the orientation of the carboxylic acid group relative to the thiophene ring.

Computational and crystallographic studies on α-fluoro sulfur-containing compounds have highlighted the importance of hyperconjugative interactions, such as the anomeric effect (nS→σ*C-F), in dictating the preferred conformation. nih.gov While not directly on a thiophene system, these studies show that the presence of fluorine can significantly influence the conformational landscape. nih.gov

In the context of this compound, the conformational preference of the carboxylic acid group (syn or anti with respect to the sulfur atom) would be influenced by a combination of steric effects and electronic interactions between the fluorine, the carboxylic acid, and the thiophene ring. Stereochemical investigations would become particularly relevant for derivatives with additional chiral centers, where the fluorine atom and the thiophene scaffold could influence the diastereoselectivity of reactions.

Theoretical and Computational Studies of 5 Fluorothiophene 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic properties and reactivity of thiophene-based molecules. For derivatives of 2-thiophene carboxylic acid, DFT calculations, often employing basis sets like 6-311G(d,p), are used to predict optimized molecular geometries and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The energy of these orbitals and the resulting HOMO-LUMO gap are crucial in determining the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com In studies of various substituted thiophene (B33073) carboxylic acid derivatives, it has been observed that the nature and position of the substituent significantly influence these electronic parameters. For instance, the reactivity of halogenated thiophene derivatives is influenced by the electronegativity of the halogen atom. mdpi.com

Table 1: Calculated Electronic Properties of Thiophene Carboxylic Acid Derivatives (Note: This table is a representative example based on typical findings in DFT studies of similar compounds and is for illustrative purposes.)

| Property | Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

These calculations provide a foundational understanding of the electronic character of 5-Fluorothiophene-2-carboxylic acid, suggesting how the fluorine atom's electron-withdrawing nature influences the charge distribution and reactivity of the thiophene ring and the carboxylic acid group.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the intermolecular interactions of this compound with itself or with other molecules, such as biological macromolecules. These simulations model the movement of atoms over time, providing insights into the stability of complexes and the nature of non-covalent interactions.

In studies of related thiophene-carboxamide derivatives, MD simulations have been employed to understand the stability of these ligands within protein binding pockets. nih.gov Such simulations can reveal crucial interactions, like hydrogen bonds and van der Waals forces, that govern the binding affinity and selectivity of a molecule. nih.gov The root mean square deviation (RMSD) of the ligand-protein complex over the simulation time is often used to assess the stability of the binding. nih.gov

For thiophene-cored structures, computational studies have also investigated π-π stacking interactions, which are significant in the organization of these molecules in condensed phases or in biological systems. mdpi.com The orientation and strength of these interactions can be quantified through MD simulations, providing a detailed picture of the intermolecular forces at play.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. Vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can all be calculated.

For instance, a study on the closely related 5-Chlorothiophene-2-carboxylic acid utilized DFT calculations to perform a detailed analysis of its FT-IR and FT-Raman spectra. researchgate.net The calculated vibrational frequencies were found to be in good agreement with the experimental spectra, allowing for a confident assignment of the observed vibrational modes. researchgate.net Similar computational studies on [2,2′-bithiophene]-5-carboxylic acid have been used to explain its observed structural and spectroscopic features. ornl.gov

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Thiophene Carboxylic Acid Derivative (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| 1 | 3080 | 3075 | C-H stretch |

| 2 | 1720 | 1715 | C=O stretch |

| 3 | 1450 | 1445 | Thiophene ring stretch |

Such comparative analyses are invaluable for confirming the identity and purity of synthesized compounds and for understanding the impact of substituents on the vibrational properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

For derivatives of thiophene, QSAR studies have been successfully applied to understand and predict their anti-inflammatory activity. nih.gov These studies often involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and using statistical methods to build a predictive model. The insights gained from such models can guide the design of new derivatives with enhanced activity. nih.gov For example, a QSAR study on aryl carboxylic acid amides highlighted the importance of topological and electronic descriptors in predicting their inhibitory activity against a specific enzyme. nih.gov

In the context of this compound, QSAR and QSPR models could be developed for a series of its derivatives to predict various endpoints, such as antimicrobial activity, enzyme inhibition, or physical properties like solubility and melting point. These models would be instrumental in prioritizing the synthesis of new compounds with desired characteristics, thereby accelerating the drug discovery and materials science research process. The development of such models relies on having a dataset of compounds with experimentally measured activities or properties.

Applications of 5 Fluorothiophene 2 Carboxylic Acid As a Key Building Block in Complex Molecule Synthesis

Applications in Medicinal Chemistry and Pharmaceutical Development

In the realm of drug discovery and pharmaceutical development, 5-fluorothiophene-2-carboxylic acid serves as a crucial starting material for creating novel therapeutic agents. The presence of the fluorothiophene scaffold can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles.

Heterocyclic scaffolds are core structures in a vast number of pharmaceuticals. nih.gov The this compound unit is an important component in the construction of more complex, biologically active heterocyclic systems. The carboxylic acid group provides a convenient handle for various chemical transformations, such as amidation reactions, to link the fluorothiophene unit to other molecular fragments. mdpi.com For instance, it can be coupled with various amines to form amides, a common linkage in drug molecules. mdpi.com This approach is utilized in creating diverse libraries of compounds for screening purposes.

The synthesis of thiophene-based derivatives often begins with a commercially available substituted thiophene (B33073) carboxylic acid. nih.gov For example, 5-bromothiophene-2-carboxylic acid is a common starting point for creating derivatives through coupling reactions. nih.gov Similarly, this compound can be used to introduce a fluorinated thiophene motif into larger, more complex heterocyclic structures. The synthesis of bioactive molecules often involves the use of such versatile building blocks to explore structure-activity relationships (SAR) and optimize pharmacological properties. nih.govsemanticscholar.org The incorporation of fluorine is a well-known strategy in medicinal chemistry to enhance properties like metabolic stability and receptor binding affinity.

Noroviruses are a significant cause of acute gastroenteritis, and there is an urgent need for effective antiviral therapies. mdpi.com Research into small-molecule inhibitors of norovirus replication has identified scaffolds containing a thiophene ring as promising candidates. mdpi.com These compounds often act as non-nucleoside inhibitors of the viral polymerase, an essential enzyme for viral replication. mdpi.com

In the development of these antiviral agents, a common structural motif involves a central ring system connected to a terminal thiophene ring. mdpi.com Structure-activity relationship (SAR) studies have explored various modifications to this scaffold to improve antiviral potency. While specific examples detailing the use of this compound are not prevalent, the general strategy involves modifying peripheral groups on the core structure. mdpi.com Replacing a terminal phenyl group with other heterocycles or modifying linkers has shown promising results in inhibiting human norovirus (HuNoV) replication. mdpi.com For example, a derivative where the terminal phenyl group was replaced and a thioamide linker was removed demonstrated an EC50 value of 0.9 µM against HuNoV. mdpi.com The substitution of a chlorine atom on the thiophene ring has been explored in other contexts, and by extension, a fluorine atom could be used to modulate the electronic and metabolic properties of the inhibitor, potentially leading to improved efficacy or a better safety profile.

| Compound | Target | Measurement | Value |

| Compound 28 (analogue) | Human Norovirus (HuNoV) | EC50 | 0.9 µM mdpi.com |

This table presents data for an analogue to illustrate the potency of thiophene-based anti-norovirus agents.

Rational drug design aims to create specific and potent inhibitors of enzymes by leveraging knowledge of the enzyme's structure and function. 182.160.97slideshare.net The thiophene ring is a valuable scaffold in this endeavor. For instance, 5-chlorothiophene-2-carboxylic acid has been used as a key building block in the synthesis of SAR107375, a potent dual inhibitor of the coagulation enzymes thrombin and factor Xa. acs.org

The design of such inhibitors often involves creating molecules that can fit into the active site of the target enzyme and form specific interactions. slideshare.netnih.gov In the case of SAR107375, the 5-chlorothiophene group occupies the S1 pocket of the enzymes. acs.org The chlorine atom's position and properties are crucial for this interaction. The substitution of chlorine with fluorine is a common bioisosteric replacement in medicinal chemistry. A fluorine atom is smaller and more electronegative than chlorine, which would alter the size, polarity, and electronic nature of the inhibitor. This modification could lead to different binding interactions within the enzyme's active site, potentially improving potency or selectivity. The rational design process would involve synthesizing the fluorinated analogue and evaluating its inhibitory activity against the target enzymes. youtube.com

Below is a table showing the inhibitory potency of a closely related chloro-analogue, which provides a benchmark for the potential of fluorinated versions.

| Compound | Target Enzyme | Ki | IC50 |

| SAR107375 (chloro-analogue) | Factor Xa | 1 nM acs.org | 1 nM acs.org |

| SAR107375 (chloro-analogue) | Thrombin | 8 nM acs.org | 19 nM acs.org |

Contributions to Advanced Materials Science

The unique electronic properties of fluorinated organic compounds make them highly valuable in materials science. This compound serves as a precursor for creating advanced materials with applications in electronics and optics.

Conjugated polymers, which have alternating single and double bonds along their backbone, are a class of materials with interesting electronic and optical properties. mdpi.com Fluorination of these polymers is a key strategy to modify their characteristics. nih.govresearchgate.net The introduction of fluorine atoms can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), enhance the electron-deficient nature of the polymer backbone, and promote coplanarity, which influences charge carrier transport. nih.govresearchgate.net

Fluorinated building blocks, including fluorinated thiophene rings, are essential for synthesizing these advanced polymers. nih.govresearchgate.net this compound, after suitable modification, can be used as a monomer in polymerization reactions, such as Stille coupling, to create fluorinated conjugated polymers. mdpi.com These polymers are investigated for their potential as n-type or ambipolar semiconductors. researchgate.net The properties of these materials are systematically studied to understand the relationship between their chemical structure and their performance in various applications. nih.gov

Fluorinated conjugated polymers and oligomers are widely applied in organic electronic devices, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic thermoelectric devices. nih.govresearchgate.net The fluorination of the polymer backbone has been shown to be a successful strategy for improving the efficiency of organic solar cells. nih.gov

The introduction of fluorine onto the thiophene units within a donor-acceptor (D-A) type polymer can significantly impact device performance. nih.gov These effects can include altering the polymer's absorption spectrum, improving charge mobility, and influencing the morphology of the active layer in a solar cell. nih.gov The use of building blocks derived from this compound allows for precise control over the location and number of fluorine atoms in the final polymer structure, enabling a systematic tuning of its optoelectronic properties for specific device applications. nih.gov Research has shown that fluorination can lead to higher optical contrast and faster switching times in electrochromic materials derived from thiophene-based polymers. mdpi.com

Derivatives and Analogs of 5 Fluorothiophene 2 Carboxylic Acid

Synthesis and Comprehensive Characterization of Substituted 5-Fluorothiophene-2-carboxylic Acid Derivatives

The synthesis of substituted this compound derivatives is a key area of research, driven by the quest for novel compounds with specific biological activities. The synthetic strategies often involve the modification of the thiophene (B33073) ring or the carboxylic acid group.

One common approach involves the functionalization of the thiophene ring. For instance, researchers have developed methods for the synthesis of various substituted thiophenes, which can then be converted to the corresponding carboxylic acids. A notable example is the synthesis of 5-(2-fluorophenyl)thiophene-2-carboxylic acid. uni.lu

The characterization of these synthesized derivatives is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing valuable information about the structure of the molecule.

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl group of the carboxylic acid.

| Technique | Observed Data |

|---|---|

| ¹H NMR | Specific chemical shifts and coupling constants corresponding to the protons on the thiophene ring and any substituents. |

| ¹³C NMR | Distinct signals for the carbonyl carbon, thiophene ring carbons, and any substituent carbons. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated molecular weight of the derivative. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (carbonyl) and O-H (hydroxyl) stretching of the carboxylic acid group. |

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies aim to identify which functional groups and structural features are crucial for a desired therapeutic effect.

SAR studies typically involve synthesizing a series of analogs with systematic variations in their structure and then evaluating their biological activity. For example, in the development of enzyme inhibitors, different substituents might be introduced to the thiophene ring to explore their interaction with the enzyme's active site. acs.orgacs.org The goal is to enhance potency, selectivity, and pharmacokinetic properties.

Key aspects investigated in SAR studies of this compound derivatives include:

The position and nature of substituents on the thiophene ring: The electronic and steric properties of substituents can significantly impact binding affinity to a biological target.

Modification of the carboxylic acid group: Converting the carboxylic acid to esters, amides, or other functional groups can alter the compound's solubility, stability, and ability to interact with target proteins. nih.gov

The insights gained from SAR studies guide the rational design of more potent and selective drug candidates. For instance, the discovery that a specific substituent at a particular position enhances activity can lead to the synthesis of a new generation of compounds with improved therapeutic profiles. nih.gov

Exploration of Various Carboxylic Acid Functionalizations (e.g., Esters, Amides, Acid Halides)

The carboxylic acid group of this compound is a versatile handle for chemical modification, allowing for the synthesis of a wide range of derivatives, including esters, amides, and acid halides. These functionalizations are often performed to modulate the physicochemical properties of the parent compound, such as its solubility, lipophilicity, and metabolic stability.

Esters: Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst or a coupling agent. nih.govmdpi.com This transformation is often employed to create prodrugs, which are inactive compounds that are converted to the active carboxylic acid in the body.

Amides: Amide derivatives are typically synthesized by reacting the carboxylic acid with an amine. libretexts.orgyoutube.comkhanacademy.org This can be done directly, often with a dehydrating agent, or by first converting the carboxylic acid to a more reactive species like an acid chloride. youtube.com Amide formation can introduce new points of interaction for binding to biological targets.

Acid Halides: Acid halides, particularly acid chlorides, are highly reactive intermediates that are not typically the final desired product but are instrumental in the synthesis of other derivatives. fiveable.melibretexts.orgsaskoer.ca They are prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgwikipedia.org These reactive intermediates readily undergo nucleophilic acyl substitution with a variety of nucleophiles to form esters, amides, and other carboxylic acid derivatives with high efficiency. libretexts.orgsaskoer.ca

| Derivative | General Synthesis Method | Purpose of Functionalization |

|---|---|---|

| Esters | Reaction with an alcohol and an acid catalyst or coupling agent. nih.govmdpi.com | Prodrug design, improved lipophilicity. |

| Amides | Reaction with an amine, often via an activated carboxylic acid derivative. libretexts.orgyoutube.comkhanacademy.org | Introduce new hydrogen bonding interactions, alter biological activity. |

| Acid Halides | Reaction with thionyl chloride or oxalyl chloride. libretexts.orgwikipedia.org | Highly reactive intermediate for the synthesis of other derivatives. fiveable.melibretexts.orgsaskoer.ca |

Comparative Studies with Other Halogenated Thiophene-2-carboxylic Acids (e.g., 5-Chlorothiophene-2-carboxylic acid, 5-Bromothiophene-2-carboxylic acid)

Comparative studies of this compound with its chloro and bromo analogs provide valuable insights into the influence of the halogen substituent on the compound's properties and reactivity. The nature of the halogen atom (fluorine, chlorine, or bromine) affects the electronic environment of the thiophene ring and the acidity of the carboxylic acid group.

Electronic Effects: The electronegativity of the halogens decreases down the group (F > Cl > Br). This difference in electronegativity influences the electron density of the thiophene ring and the reactivity of the molecule in various chemical transformations.

Physical Properties: The size and polarizability of the halogen atom also impact the physical properties of the compounds, such as melting point, boiling point, and solubility. For instance, 5-chlorothiophene-2-carboxylic acid has a melting point of 154-158 °C, while 5-bromothiophene-2-carboxylic acid melts at 141-144 °C. sigmaaldrich.comsigmaaldrich.com

Reactivity: The C-X (where X is a halogen) bond strength and leaving group ability vary, which can affect the outcomes of reactions involving the substitution of the halogen atom. For example, in palladium-catalyzed cross-coupling reactions, the reactivity often follows the trend C-Br > C-Cl. nih.govmdpi.com

These comparative studies are essential for fine-tuning the properties of thiophene-based compounds for specific applications, whether in materials science or as scaffolds for the development of new therapeutic agents.

| Compound | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| This compound | 4377-58-6 | 146.14 | Not readily available |

| 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 | 162.59 nih.gov | 154-158 sigmaaldrich.com |

| 5-Bromothiophene-2-carboxylic acid | 7311-63-9 | 207.05 scbt.com | 141-144 sigmaaldrich.com |

Future Directions and Emerging Research Avenues for 5 Fluorothiophene 2 Carboxylic Acid

Development of Novel Catalytic Systems for Selective Derivatization

The future synthesis of 5-fluorothiophene-2-carboxylic acid derivatives will increasingly rely on the development of highly selective and efficient catalytic systems. Current research points towards a move away from harsh, stoichiometric reagents to more refined catalytic approaches. A promising strategy involves the use of protective chemistry, where reactive functional groups are temporarily masked to allow for selective transformations at other positions of the thiophene (B33073) ring. mdpi.com For instance, a catalytic strategy for the selective oxidation of related furan-based compounds utilizes a hydroxyapatite-supported gold (Au) catalyst, which can selectively oxidize an alcohol group without affecting a protected formyl group. mdpi.com

Future research will likely explore the application of similar gold-based catalysts or other transition-metal catalysts (e.g., palladium, copper, rhodium) for the derivatization of this compound. These systems could enable a variety of selective C-H functionalization, cross-coupling, and amidation reactions, providing direct access to a wide array of complex derivatives that are currently difficult to synthesize. The goal is to create catalysts that are not only highly selective for the desired transformation but also operate under mild conditions, are reusable, and minimize waste, aligning with the principles of green chemistry.

Expanding the Scope of Biological Applications for this compound Derivatives

Derivatives of this compound are poised for significant expansion into various therapeutic areas, driven by the unique properties conferred by the fluorinated thiophene scaffold. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Emerging research on related thiophene structures provides a roadmap for future applications:

Anticancer Agents: Thiophene carboxamide derivatives have been investigated as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor. nih.gov Molecular docking studies have shown that the thiophene ring can participate in key interactions within the tubulin binding pocket. nih.gov Furthermore, other thiophene derivatives have been designed as inhibitors of Polo-Like Kinase 1 (PLK1), a crucial enzyme in cell cycle regulation, making it a target for cancer therapy. nih.gov The development of novel 2-amino-thiazole-5-carboxylic acid derivatives based on the structure of the kinase inhibitor dasatinib (B193332) also highlights the potential of similar scaffolds in creating potent anti-leukemia agents. nih.gov

Antiviral Activity: Novel thiophene derivatives have been discovered as potent inhibitors of neuraminidase, a key enzyme for the influenza virus. nih.gov Molecular docking studies suggest the thiophene moiety plays a crucial role in binding to the enzyme's active site. nih.gov Additionally, thiophene derivatives have recently been identified as potent, orally bioavailable inhibitors of Ebola virus entry. acs.org

Antimicrobial Agents: Researchers have designed and synthesized thiophene-arylamide compounds that act as potent inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis. acs.org These compounds have demonstrated significant bactericidal activity in animal models of tuberculosis, offering a new avenue for treating drug-resistant strains. acs.org

Future work will focus on synthesizing libraries of this compound derivatives, particularly amides, and screening them against these and other biological targets. The combination of the carboxylic acid group for derivatization and the fluorine atom for modulating physicochemical properties makes this scaffold highly attractive for drug discovery campaigns.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a major leap forward for the production of fine chemicals and active pharmaceutical ingredients (APIs). acs.org The synthesis and derivatization of this compound are well-suited for this technological shift. Flow chemistry offers numerous advantages over batch processing, which are particularly beneficial for multi-step syntheses. acs.orgresearchgate.netbohrium.comnih.gov

| Feature | Advantage in Flow Chemistry | Source(s) |

| Heat Transfer | Superior heat exchange allows for rapid and precise temperature control, enabling reactions at high temperatures with enhanced safety. | acs.org |

| Mixing | Efficient and rapid mixing of reagents ensures homogeneity and improves reaction rates and yields. | acs.org |

| Safety | Small reaction volumes minimize the risks associated with hazardous reagents or exothermic reactions. | bohrium.com |

| Automation | Seamless integration of multiple reaction, purification, and analysis steps into a single, automated workflow. researchgate.netnih.gov | researchgate.netnih.gov |

| Scalability | Straightforward scaling of production by extending the run time or using parallel reactors, avoiding complex re-optimization. | bohrium.com |

| Efficiency | Reduced reaction times and the ability to "telescope" multiple steps without isolating intermediates leads to higher productivity. acs.orgbepls.com | acs.orgbepls.com |

Future research will focus on developing fully automated, multi-step flow sequences for converting simple starting materials into complex derivatives of this compound. nih.gov For example, a flow process could involve the initial synthesis of the core acid, followed by in-line conversion to an activated species (like an acyl chloride or N-acylpyrazole), and immediate reaction with an amine or alcohol to generate a library of amides or esters. bepls.com This integration will accelerate the discovery of new derivatives and provide more efficient and sustainable manufacturing routes.

Advanced Computational Design and Predictive Modeling of New Fluorothiophene-Based Molecules

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. nih.gov For this compound derivatives, a variety of computational methods will be pivotal in guiding future research.

Molecular Docking: This technique is used to predict the preferred binding orientation of a molecule to a biological target. nih.govnih.govbohrium.com For example, docking studies have been used to understand how thiophene carboxamides bind to the tubulin pocket in cancer cells and how other derivatives interact with neuraminidase of the influenza virus. nih.govnih.gov Future studies will use docking to screen virtual libraries of this compound derivatives against various protein targets to identify promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov Researchers have successfully built QSAR models for thiophene derivatives to predict their inhibitory activity against targets like tubulin and Polo-Like Kinase 1 (PLK1). nih.govnih.gov These models can identify key structural features responsible for activity and predict the potency of newly designed compounds before they are synthesized. nih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govrdd.edu.iqnih.gov For fluorinated thiophenes, DFT can provide insights into how the fluorine atom influences the molecule's electron distribution, dipole moment, and frontier molecular orbitals (HOMO-LUMO), which are crucial for reactivity and intermolecular interactions. rdd.edu.iq This understanding helps in designing molecules with optimal electronic properties for a specific application.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a molecule and its complex with a biological target over time. nih.govacs.org This can reveal important information about the stability of the binding interaction and conformational changes that may occur, providing a more realistic picture than static docking poses. acs.org

By integrating these computational approaches, researchers can adopt a "design-first" strategy, prioritizing the synthesis of compounds with the highest predicted activity and most favorable drug-like properties, thereby saving significant time and resources.

Investigations into Sustainable Synthesis and Environmental Impact Reduction

In line with the global push for green chemistry, future research on this compound will emphasize the development of more sustainable synthetic routes. A key focus is on reducing the environmental impact associated with its production and derivatization.

One major area of improvement is the choice of reagents. Historically, the synthesis of fluorinated aromatics sometimes involved hazardous reagents like perchloryl fluoride (B91410). nih.gov Modern methods, such as fluorodenitration using safer and more readily available fluoride sources like potassium fluoride, represent a significant step forward in improving the safety and sustainability of the synthesis. nih.gov

Another avenue for sustainability is the use of bio-based starting materials. While not yet established for thiophenes, the use of furfural, derived from plant biomass, as a renewable building block for furan-based chemicals provides a model for future research into sustainable sources for thiophene synthesis. nih.gov

Furthermore, the adoption of technologies discussed previously, such as novel catalytic systems and flow chemistry, is central to environmental impact reduction. mdpi.combohrium.com Highly efficient and reusable catalysts minimize waste by reducing the need for stoichiometric reagents and enabling reactions with high atom economy. mdpi.com Flow chemistry contributes by improving energy efficiency, reducing solvent usage, and minimizing waste streams through better process control and the elimination of intermediate workups. bohrium.com Collectively, these approaches will pave the way for a more environmentally benign lifecycle for this compound and its valuable derivatives.

常见问题

Basic Questions

Q. What are the recommended synthetic routes for 5-Fluorothiophene-2-carboxylic acid, and how can reaction conditions be optimized for high yield?

- Methodology : Fluorination of thiophene-2-carboxylic acid derivatives typically involves electrophilic substitution or metal-catalyzed coupling. For example, halogen-exchange reactions using fluorinating agents like KF or CsF under controlled temperatures (80–120°C) in polar aprotic solvents (e.g., DMF) may yield the fluorinated product . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry, and employing inert atmospheres to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography ensures high purity .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodology :

- Spectroscopic Analysis : Use -NMR and -NMR to confirm the fluorine substitution pattern and carboxylate group position. Compare with reference data (e.g., molecular formula: CHFOS, MW: 146.14) .

- Chromatography : HPLC or GC-MS to assess purity (>95% typical for research-grade material).

- Physical Properties : Measure melting point (literature values not provided; experimental determination required) and density (1.528 g/cm) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodology : While specific toxicological data is limited, analogous thiophene derivatives require:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Waste Disposal : Neutralize acidic waste before disposal; avoid environmental release .

Advanced Questions

Q. How does the introduction of a fluorine atom at the 5-position influence the electronic properties and reactivity of thiophene-2-carboxylic acid derivatives?

- Methodology :

- Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the thiophene ring, altering -electron density. Use DFT calculations to map molecular electrostatic potentials .

- Reactivity : Fluorine stabilizes intermediates in nucleophilic substitution (e.g., Suzuki coupling). Compare reaction rates with non-fluorinated analogs .

- Applications : Enhanced binding affinity in medicinal chemistry (e.g., enzyme inhibition studies) due to improved pharmacokinetic properties .

Q. What strategies can be employed to resolve contradictions in reported reaction yields when using this compound as a precursor in heterocyclic synthesis?

- Methodology :

- Parameter Screening : Systematically vary temperature, solvent (e.g., DMSO vs. THF), and catalyst (e.g., Pd vs. Cu) to identify optimal conditions .

- Byproduct Analysis : Use LC-MS to detect side products (e.g., decarboxylation or ring-opening derivatives) .

- Reproducibility : Ensure anhydrous conditions and standardized reagent purity (≥95%) to minimize batch variability .

Q. How can computational chemistry models predict the interaction mechanisms of this compound with biological targets?

- Methodology :

- Docking Studies : Use AutoDock or Schrödinger to simulate binding to enzymes (e.g., cyclooxygenase-2) based on structural analogs .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to assess binding free energies .

- ADMET Prediction : Tools like SwissADME predict bioavailability, highlighting fluorine’s role in metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。